molecular formula C17H25NO4 B2929230 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde CAS No. 695172-85-1

3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde

Cat. No.: B2929230
CAS No.: 695172-85-1
M. Wt: 307.39
InChI Key: XXBHIIABKLDDRP-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde: is an organic compound with the molecular formula C17H25NO4 It is characterized by the presence of an ethoxy group, a morpholinylbutoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde typically involves the following steps:

    Formation of the Ethoxy Group:

    Attachment of the Morpholinylbutoxy Group: This step involves the reaction of the intermediate product with 4-morpholinobutanol under basic conditions to form the morpholinylbutoxy group.

    Final Aldehyde Formation: The final step involves the oxidation of the intermediate compound to form the aldehyde group, typically using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ethoxy and morpholinylbutoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzoic acid.

    Reduction: 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the morpholinylbutoxy group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    3-Ethoxy-4-(4-piperidin-4-ylbutoxy)benzaldehyde: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-Methoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is unique due to the combination of its ethoxy and morpholinylbutoxy groups. This combination imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of the morpholine ring can enhance its solubility and bioavailability, making it a valuable compound in various applications.

Properties

IUPAC Name

3-ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-2-21-17-13-15(14-19)5-6-16(17)22-10-4-3-7-18-8-11-20-12-9-18/h5-6,13-14H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBHIIABKLDDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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